Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine
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Overview
Description
Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine is a useful research compound. Its molecular formula is C14H21NO2S and its molecular weight is 267.39. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide derivatives have been explored for their potential in medical applications. For instance, derivatives of benzenesulfonamides have been synthesized and evaluated for their inhibitory activities against cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process. The introduction of specific substituents has been found to enhance selectivity and potency, leading to the development of compounds with therapeutic potential for the treatment of inflammation-related diseases such as rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002). Additionally, sulfonamide compounds have shown promise as antimycobacterial agents, with specific derivatives exhibiting high potency against Mycobacterium tuberculosis, surpassing that of established clinical agents (Malwal et al., 2012).
Organic Synthesis Applications
In organic synthesis, N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide and its related compounds have been utilized in the development of novel synthesis methods. For example, they have been used as intermediates in the synthesis of cyclic hydroxamic acids through -NOH insertion of ketones, demonstrating their utility in expanding the toolkit for synthetic organic chemistry (Banerjee & King, 2009). Another research highlighted the use of sulfonamide-substituted derivatives in the catalytic cyanation of C(sp(2))-H bonds of alkenes, showcasing their role in facilitating the formation of valuable organic compounds (Chaitanya & Anbarasan, 2015).
Biochemical Applications
On the biochemical front, research into benzenesulfonamide derivatives has shed light on their role as carbonic anhydrase inhibitors. These compounds have been found to inhibit carbonic anhydrase isoforms, which are implicated in various physiological and pathological processes, including tumor growth and metastasis. This inhibition suggests potential therapeutic applications in targeting tumor-associated carbonic anhydrase isoforms for cancer treatment (Gul et al., 2018).
Mechanism of Action
Target of Action
N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .
Mode of Action
Sulfonamides, including N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide, interact with their targets by inhibiting their enzymatic activities . For instance, they can inhibit carbonic anhydrase, an enzyme that assists in maintaining acid-base balance in the body . They can also inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .
Biochemical Pathways
By inhibiting the enzymes mentioned above, sulfonamides can affect various biochemical pathways. The inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . On the other hand, the inhibition of dihydropteroate synthetase can prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Result of Action
The molecular and cellular effects of N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide’s action are primarily due to the inhibition of the enzymes it targets. This can lead to a range of effects, from diuresis and hypoglycemia to the inhibition of bacterial growth .
Properties
IUPAC Name |
N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-10-8-12(3)14(9-11(10)2)18(16,17)15-13-6-4-5-7-13/h8-9,13,15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKUQTJAKDFCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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